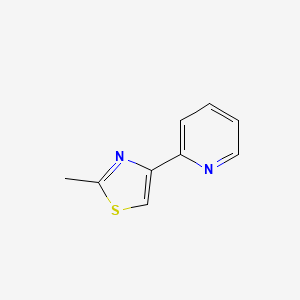

2-Methyl-4-(2-pyridyl)thiazole

Description

Contextualization of Thiazole (B1198619) Chemistry within Heterocyclic Systems

Thiazoles are five-membered heterocyclic compounds containing both a sulfur and a nitrogen atom. wikipedia.orgslideshare.net This structure imparts a unique set of properties, including aromaticity and the ability to participate in a variety of chemical reactions. wikipedia.org The thiazole ring is a key component in many biologically active molecules and approved drugs, establishing it as a "privileged scaffold" in medicinal chemistry. acs.organalis.com.my The presence of both a soft base (sulfur) and a hard base (nitrogen) allows thiazoles to coordinate with a wide range of metals. nih.gov

Significance of Pyridyl-Thiazole Scaffolds in Contemporary Molecular Design

The combination of a pyridine (B92270) ring with a thiazole nucleus creates a pyridyl-thiazole scaffold, a molecular framework that has garnered considerable attention in modern drug discovery and materials science. dovepress.commdpi.com This hybrid structure is of interest due to the potential for synergistic effects arising from the distinct properties of each heterocyclic ring. dovepress.com Pyridyl-thiazole derivatives have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. analis.com.mymdpi.comontosight.ai The ability of the pyridyl and thiazole nitrogens to act as chelating agents for metal ions also makes these scaffolds valuable in coordination chemistry and the development of functional materials. nih.govontosight.ai

Historical Development and Current Research Trajectories for 2-Methyl-4-(2-pyridyl)thiazole

The synthesis of thiazoles dates back to the late 19th century with the work of Hantzsch. researchgate.net Research into pyridyl-thiazoles has since expanded significantly. Current research on this compound and related structures is focused on several key areas. In medicinal chemistry, efforts are directed towards the design and synthesis of new derivatives with enhanced biological activity and target specificity. mdpi.comnih.gov In materials science, the focus is on creating novel metal complexes and polymers with specific optical and electronic properties. ontosight.ai There is also ongoing research into the coordination chemistry of these ligands with various transition metals to explore their structural and magnetic properties. publish.csiro.au

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-pyridin-2-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c1-7-11-9(6-12-7)8-4-2-3-5-10-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSRDDRNVMGAKMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 4 2 Pyridyl Thiazole and Its Analogues

Direct Synthesis of 2-Methyl-4-(2-pyridyl)thiazole

The direct synthesis of this compound is most prominently achieved through the Hantzsch thiazole (B1198619) synthesis, a cornerstone of heterocyclic chemistry.

The primary and most established reaction pathway for the synthesis of 2-methyl-4-substituted-thiazoles is the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-haloketone and a thioamide. For the specific synthesis of this compound, the logical precursors would be 2-(bromoacetyl)pyridine or 2-(chloroacetyl)pyridine and thioacetamide.

While direct literature on this specific combination is sparse, the pathway is well-established for numerous analogues. A closely related synthesis is that of 4-methyl-2-methylamino-5-(2-pyridyl)thiazole, which was prepared by refluxing an adduct of methyl isothiocyanate and N,N-diethyl-acetamidine with 2-chloromethylpyridine in isopropanol. ias.ac.in After basification with potassium bicarbonate, the product was isolated, demonstrating the feasibility of coupling a pyridine-containing electrophile with a thiazole precursor. ias.ac.in

Another relevant example involves the reaction of pyridine-4-carbothioamide with ethyl 2-chloro-3-oxobutanoate in refluxing ethanol (B145695) to yield ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate. farmaciajournal.com This highlights the general applicability of the Hantzsch reaction for creating pyridyl-thiazole linkages.

The optimization of reaction conditions is crucial for maximizing yield and ensuring the regioselectivity of the thiazole product. Key parameters that are often adjusted include the solvent, temperature, reaction time, and the nature of the base used for neutralization.

For the synthesis of related pyridyl-thiazole derivatives, absolute ethanol is a commonly used solvent, with reactions often conducted under reflux for several hours. farmaciajournal.comnih.gov Neutralization is typically carried out with a mild base like sodium bicarbonate solution. farmaciajournal.com In some cases, microwave irradiation has been employed to accelerate the reaction, as seen in the synthesis of 4-(2-Methyl-4-thiazolyl)acetanilide from 2-chloro-1-(4-acetamidophenyl)ethan-1-one and thioacetamide. tandfonline.com The use of grinding and minimal water as a catalyst has also been explored as an eco-friendly optimization strategy for other substituted thiazoles. researchgate.net

Table 1: Reaction Conditions for Hantzsch Synthesis of Pyridyl-Thiazole Analogues

| Product | Reactants | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate | Pyridine-4-carbothioamide + Ethyl 2-chloro-3-oxobutanoate | Absolute Ethanol | Reflux, 5 hours | Not specified | farmaciajournal.com |

| 4-Methyl-2-methylamino-5-(2-pyridyl)thiazole | Isothiocyanate Adduct + 2-Chloromethylpyridine | Isopropanol | Reflux, 6 hours | Not specified | ias.ac.in |

| 3-Methyl-4-(2-phenylhydrazono)-1-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazol-5(4H)-one | Pyrazole-1-carbothioamide + 2-Bromoacetylpyridine | Ethanol | Reflux, 4-8 hours | 73% | nih.gov |

| 4-(2-Methyl-4-thiazolyl)acetanilide | 2-Chloro-1-(4-acetamidophenyl)ethan-1-one + Thioacetamide | Ethanol | Microwave irradiation | 78% | tandfonline.com |

Classical Thiazole Ring Formation Protocols Applied to Pyridyl-Thiazoles

Beyond the direct Hantzsch synthesis, other classical methods for forming the thiazole ring are applicable to the synthesis of pyridyl-thiazoles and their derivatives.

The Hantzsch synthesis remains the most versatile and widely used method for preparing thiazole derivatives. nih.gov The reaction involves the cyclocondensation of α-halocarbonyl compounds with a thioamide or thiourea (B124793). nih.govresearchgate.net

The synthesis of various pyridyl-thiazole derivatives illustrates the flexibility of this method. For instance, reacting 3-methyl-5-oxo-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamide with α-bromoacetyl compounds, including one derived from pyridine (B92270), yields the corresponding thiazolyl-pyrazole derivatives. nih.gov Similarly, the synthesis of 4-mercaptopyridylthiazole derivatives has been achieved using straightforward reaction conditions. researchgate.net These examples underscore the broad substrate scope of the Hantzsch synthesis in accommodating the pyridine moiety.

Other classical methods, while sometimes yielding less satisfactory results, are also established for thiazole synthesis. analis.com.my

Cook-Heilbron Synthesis : This method involves the reaction of an α-aminonitrile with carbon disulfide to form a 5-amino-2-mercaptothiazole. nih.govanalis.com.my This provides an alternative pathway to access functionalized thiazoles that can potentially be derivatized further.

Gabriel Synthesis : In this approach, an acylamino-ketone is reacted with a phosphorus pentasulfide to generate a 2,5-disubstituted thiazole. analis.com.my For example, heating N-(2-oxopropyl)acetamide with phosphorus pentasulfide produces 2,5-dimethylthiazole. analis.com.my This method could theoretically be adapted for pyridyl-containing substrates.

These classical methods often face challenges such as long reaction times and low yields, which has spurred the development of more modern and efficient synthetic strategies. analis.com.my

Advanced Synthetic Strategies for Functionalization and Derivatization

Modern synthetic chemistry offers powerful tools for the functionalization and derivatization of the this compound core. These strategies are critical for creating libraries of compounds for various applications. A key approach is the direct C-H bond arylation, which avoids the need for pre-functionalized starting materials.

Palladium-catalyzed direct arylation of the thiazole ring at the C5 position has emerged as an efficient strategy. researchgate.net Research has shown that ligand-free palladium acetate (B1210297) can effectively catalyze the arylation of thiazole derivatives with aryl bromides, sometimes at very low catalyst loadings. researchgate.net This method has been used to synthesize various 5-N-arylamino-4-methylthiazoles starting from 4-methylthiazole (B1212942) through a sequence of direct Pd-catalyzed C-H arylation, bromination, and subsequent Buchwald-Hartwig amination. researchgate.net

Furthermore, domino reactions promoted by systems like I₂/TBHP have been developed for the one-pot synthesis of thiazoles from simple and readily available starting materials like ethylarenes. rsc.org These advanced methods offer significant advantages in terms of efficiency, atom economy, and environmental impact, enabling the creation of diverse thiazole derivatives. rsc.orgorganic-chemistry.org

Palladium-Catalyzed Coupling Reactions and C-H Activation in Thiazole Synthesis

Palladium-catalyzed cross-coupling reactions and direct C-H activation have emerged as powerful tools for the synthesis and functionalization of thiazole rings, offering atom-economical and efficient routes to complex molecules. researchgate.net These methods often provide alternatives to traditional multi-step syntheses that may require harsh conditions or pre-functionalized starting materials. researchgate.net

Palladium(II) acetate has been shown to be a highly effective catalyst for the direct arylation of thiazole derivatives. organic-chemistry.org This approach allows for the formation of carbon-carbon bonds between the thiazole core and various aryl partners. For instance, reactions with activated aryl bromides can be achieved with very low catalyst concentrations, making the process economically and environmentally favorable. researchgate.net The versatility of palladium catalysis is further demonstrated in its application to a wide range of coupling partners, including those with electron-rich, electron-neutral, and electron-poor substituents. beilstein-journals.org The choice of ligand, such as bulky, electron-rich phosphines like SPhos or XPhos, can be crucial for achieving high yields and good substrate compatibility in these coupling reactions. beilstein-journals.org

Direct C-H bond arylation is a particularly attractive strategy as it avoids the need for pre-functionalization of the thiazole ring, thus reducing synthetic steps and waste. researchgate.net This method has been successfully applied to the synthesis of various arylated heteroaromatics. researchgate.net For example, the direct C-H arylation of 4-methylthiazole can be selectively achieved at the 2-position. chim.it While palladium is a common catalyst, other transition metals like nickel have also been employed for the regioselective C-H arylation of thiazoles. researchgate.net

The application of these palladium-catalyzed methods extends to the synthesis of complex, polycyclic structures incorporating the thiazole motif. researchgate.net These advanced synthetic strategies are crucial for creating novel materials and potential pharmaceutical agents. chim.itacs.org

Table 1: Examples of Palladium-Catalyzed Reactions in Thiazole Synthesis

| Catalyst | Ligand | Reactants | Product Type | Reference |

| Pd(OAc)₂ | Ligand-free | Thiazole derivatives, Aryl bromides | Arylated thiazoles | researchgate.net |

| Pd(OAc)₂ | SPhos or XPhos | Aryl bromides, 4-hydroxy-4-methyl-2-pentynoic acid | Aryl-2-methyl-3-butyn-2-ols | beilstein-journals.org |

| Pd(OAc)₂ | - | 4-methylthiazole, Aryl iodides | 2-Aryl-4-methylthiazoles | chim.it |

| Pd(II) complexes | - | Olefins, Phenylboronic acids | Oxidative coupling products | mdpi.com |

Environmentally Benign Approaches (e.g., Microwave-Assisted Synthesis, Green Solvents)

In recent years, there has been a significant shift towards the development of environmentally friendly synthetic methods for thiazole derivatives. bepls.com These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. bepls.comrsc.org Key strategies include microwave-assisted synthesis, the use of green solvents, and the development of reusable catalysts. bepls.commdpi.com

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com This technique has been successfully applied to the one-pot, three-component synthesis of various thiazole-containing scaffolds. nih.govbohrium.com For example, the synthesis of novel pyrazole-based thiazoles has been efficiently achieved under controlled microwave irradiation. nih.gov The benefits of microwave-assisted synthesis include enhanced reaction rates and improved regioselectivity. nih.gov This method has been used to synthesize a variety of heterocyclic compounds, including thiazole/benzothiazole fused pyranopyrimidines and bis-isoxazoles. bohrium.comrsc.org

The use of green solvents, such as water or ethanol, is another important aspect of environmentally benign synthesis. bepls.com For instance, the synthesis of Hantzsch thiazole derivatives has been reported in a mixture of ethanol and water, which is considered a safe and environmentally friendly solvent system. mdpi.com Furthermore, solvent-free reaction conditions represent an even greener alternative, minimizing waste and simplifying product purification. researchgate.net

The development of reusable catalysts is also a cornerstone of green chemistry. mdpi.com Silica-supported tungstosilisic acid has been used as a recyclable catalyst for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives, offering an efficient and sustainable approach. mdpi.com

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Thiazole Derivatives

| Synthetic Method | Reaction Time | Yield | Environmental Impact | Reference |

| Conventional Heating | Hours to Days | Moderate to Good | Higher energy consumption, potential for hazardous solvents | mdpi.com |

| Microwave-Assisted Synthesis | Minutes to Hours | Good to Excellent | Reduced energy consumption, often allows for greener solvents or solvent-free conditions | mdpi.comnih.gov |

One-Pot Multicomponent Reactions for Scaffold Assembly

One-pot multicomponent reactions (MCRs) have become a cornerstone of modern synthetic chemistry for the efficient construction of complex molecular scaffolds from simple starting materials in a single synthetic operation. jneonatalsurg.com This approach is highly valued for its atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. jneonatalsurg.comrsc.org

The synthesis of this compound and its analogues has greatly benefited from the application of MCRs. researchgate.net A prominent example is the Hantzsch thiazole synthesis, which typically involves the condensation of an α-haloketone with a thiourea or thioamide. mdpi.com This classic reaction has been adapted into various one-pot procedures. For instance, a three-component reaction of cyclic ketones, thiosemicarbazide, and phenacyl bromides under solvent-free conditions provides an expeditious route to 2,4-disubstituted thiazoles. researchgate.net

MCRs can also be designed to construct multiple heterocyclic rings in a single step. For example, the simultaneous formation of thiazole and pyrazolone (B3327878) rings has been achieved through a multicomponent reaction involving the Knoevenagel condensation. researchgate.net The versatility of MCRs allows for the incorporation of a wide range of functional groups and building blocks, leading to the synthesis of novel and potentially bioactive molecules. jneonatalsurg.comnih.gov Green chemistry principles are often integrated into MCRs, for example, by using environmentally benign solvents or catalysts, or by performing the reactions under microwave irradiation. mdpi.comresearchgate.net

The development of novel MCRs continues to be an active area of research, with the aim of creating even more efficient and sustainable methods for the synthesis of complex heterocyclic systems like those containing the this compound core. rsc.org

Synthetic Approaches for Pyrido[1,2-a]thiazolo[4,3-c]pyrazidinium Salts Derived from this compound

The synthesis of fused heterocyclic systems containing the pyridothiazole moiety has been a subject of interest due to their potential biological activities. nih.govcu.edu.eg A specific class of these compounds, the pyrido[1,2-a]thiazolo[4,3-c]pyrazidinium salts, can be derived from this compound.

The synthesis of these complex tricyclic structures involves the initial preparation of this compound, which then serves as a key intermediate. This starting material can be subsequently converted into the target pyrido[1,2-a]thiazolo[4,3-c]pyrazidinium salts through a series of chemical transformations. rsc.org The specific details of these synthetic routes, including the reagents and reaction conditions, are crucial for achieving the desired fused ring system.

While the direct synthesis of pyrido[1,2-a]thiazolo[4,3-c]pyrazidinium salts from this compound is a specialized area, the broader field of synthesizing related fused azaheterocycles, such as pyrido[2,3-d] bepls.comnih.govrsc.orgtriazolo[4,3-a]pyrimidin-5-ones, provides insights into the types of cyclization and condensation reactions that are employed in the formation of such complex structures. nih.govcu.edu.eg These syntheses often involve the reaction of a pyridyl-containing heterocyclic precursor with various reagents to build the additional fused rings. nih.gov

Coordination Chemistry

Ligand Behavior and Coordination Modes

2-Methyl-4-(2-pyridyl)thiazole acts as a bidentate chelating ligand, coordinating to metal ions through the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the thiazole (B1198619) ring. publish.csiro.auijesi.org This chelation forms a stable five-membered ring with the metal center.

Metal Complexes and Their Properties

This ligand forms complexes with a variety of transition metals, including iron(II), nickel(II), and cadmium(II). publish.csiro.aubohrium.com The resulting metal complexes often exhibit interesting magnetic and electronic properties. For instance, some iron(II) complexes of similar pyridylthiazole ligands have shown anomalous magnetic behavior, suggesting a spin-equilibrium between high-spin and low-spin states. publish.csiro.au

| Metal Complexes of Pyridyl-Thiazole Ligands | ||

| Metal Ion | Ligand | Observed Properties |

| Iron(II) | Bis-ligand of methyl-substituted pyridylthiazoles | Anomalous magnetic properties, spin-equilibrium publish.csiro.au |

| Nickel(II) | Bis-ligand of methyl-substituted pyridylthiazoles | Ligand field strength near the crossover region for iron(II) publish.csiro.au |

| Cadmium(II) | (E)-4-(pyridin-2-yl)-2-(2-(pyridin-2-ylmethylene)hydrazinyl)thiazole | Mononuclear molecular structure bohrium.com |

| Zinc(II) | (E)-4-(pyridin-3-yl)-2-(2-(pyridin-3-ylmethylene)hydrazinyl)thiazole | 3D metal-organic framework bohrium.com |

Structure Activity Relationship Sar Investigations of 2 Methyl 4 2 Pyridyl Thiazole Derivatives

Methodological Frameworks for SAR Studies in Heterocyclic Compounds

The investigation of Structure-Activity Relationships (SAR) in heterocyclic compounds like 2-Methyl-4-(2-pyridyl)thiazole derivatives employs a range of methodological frameworks, from classical synthetic approaches to advanced computational techniques. africanjournalofbiomedicalresearch.comijprajournal.com These frameworks are designed to systematically correlate specific structural features with biological outcomes, guiding the rational design of more effective molecules. news-medical.netmdpi.com

A fundamental approach involves the systematic synthesis of analogues where specific parts of the lead structure are modified. analis.com.my This can include altering substituents, changing ring positions, or introducing different functional groups. analis.com.my The biological activity of these synthesized derivatives is then evaluated through in vitro and in vivo assays. ijper.org Modern synthetic strategies, including microwave-assisted protocols and green chemistry methodologies, have made the generation of diverse compound libraries more efficient and environmentally friendly. news-medical.netnih.gov

Computational methods are increasingly indispensable in modern SAR studies. ijprajournal.com Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique that mathematically links the chemical structure of a series of compounds to their pharmacological activity. farmaciajournal.com QSAR models are built by calculating molecular descriptors (physicochemical, electronic, topological) for a set of compounds with known activities and then using statistical methods or machine learning algorithms to create a predictive model. nih.govfabad.org.tr This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis. nih.gov

Another powerful computational tool is molecular docking. ijprajournal.com This technique predicts the preferred orientation of a molecule when bound to a target protein, helping to understand binding interactions at the molecular level. ijprajournal.com By visualizing how a ligand fits into the active site of a target, researchers can make informed decisions about which structural modifications are likely to enhance binding affinity and, consequently, biological activity. Together, these synthetic and computational methodologies provide a comprehensive framework for elucidating the complex SAR of heterocyclic compounds. africanjournalofbiomedicalresearch.comijprajournal.com

Positional and Substituent Effects on Activity Profiles

The biological activity of this compound derivatives is highly sensitive to the placement and nature of substituents on both the thiazole (B1198619) and pyridyl moieties. SAR studies have systematically explored these effects to identify key structural determinants of potency and selectivity.

The thiazole ring serves as a central scaffold, and its substitution pattern is critical for biological activity. analis.com.my Modifications at the C-2, C-4, and C-5 positions have been shown to significantly impact the efficacy of these compounds. analis.com.myijper.org

The substitution at the C-2 position is a crucial determinant of activity. The methyl group in the parent compound, this compound, is a common feature. However, many potent derivatives feature a 2-amino-thiazole core where this position is substituted with various acyl groups. nih.gov For instance, the introduction of substituted benzoyl groups at the N-2 position of the aminothiazole has led to a more than 128-fold improvement in antitubercular activity compared to the initial hit compound. nih.gov This highlights the flexibility and importance of the substituent at this position for optimizing activity.

The C-4 position is typically occupied by the pyridyl ring, and SAR studies indicate that this arrangement is crucial and generally intolerant to modification for certain biological targets. nih.gov The direct linkage of the pyridine (B92270) ring at C-4 appears essential for maintaining the desired pharmacological profile in many cases.

Modifications at the C-5 position of the thiazole ring often lead to a decrease or complete loss of activity. For example, in a series of thiazole derivatives investigated as inhibitors of cancer cell migration, a methyl substitution at the C-5 position resulted in a near-complete loss of activity. nih.govacs.org Similarly, moving a phenyl ring substituent from another position to the C-5 position, creating a more linear analogue, altered the activity profile, increasing growth inhibitory effects but also antimigratory properties. nih.govacs.org

| Position | Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| C-2 (Amino) | Introduction of substituted benzoyl groups | >128-fold improvement in antitubercular activity | nih.gov |

| C-4 | Replacement of 2-pyridyl moiety | Generally intolerant; leads to loss of activity | nih.gov |

| C-5 | Methyl substitution | Near complete loss of antimigratory activity | nih.govacs.org |

| C-5 | Moving a phenyl ring to this position | Stronger growth inhibitory effect, but also more antimigratory | nih.govacs.org |

SAR studies have firmly established that the 2-pyridyl group attached to the C-4 position of the thiazole is a critical pharmacophoric element for certain activities, such as the inhibition of Mycobacterium tuberculosis. nih.gov In many analogue series, this pyridyl moiety is considered intolerant to modification, suggesting it is involved in essential binding interactions with the biological target. nih.gov The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction for ligand-receptor recognition. rsc.org

The position of the nitrogen atom in the pyridine ring is also significant. For instance, in studies of antimicrobial 2-pyridyl-thiazoles, both 2-pyridyl and 4-pyridyl series were synthesized and evaluated, showing that the point of attachment to the thiazole influences activity. nih.govmdpi.com Furthermore, research on pyridine-thiazole hybrids has shown that 4-pyridine thiazole derivatives can exhibit more potent antimicrobial activity than other isomers. researchgate.net The pyridine ring's inherent properties, such as good chemical stability and water solubility, also contribute favorably to the pharmacokinetic profile of these molecules. rsc.org

The importance of the pyridyl group is further underscored in the development of metabotropic glutamate (B1630785) receptor 5 (mGluR5) antagonists, where the 3-[(2-methyl-4-thiazolyl)ethynyl]pyridine (MTEP) scaffold has been extensively studied. acs.org The pyridine ring in MTEP and its analogues is a key component for achieving high potency and selectivity. acs.org

In many active derivatives, particularly those based on a 2-aminothiazole (B372263) core, the linker is an amide bond connecting the thiazole's amino group to a pendant aryl or heteroaryl ring. nih.gov The rigidity and hydrogen-bonding capabilities of this amide linkage are often critical for activity. For example, inversion of the amide bond in certain antitubercular 2-aminothiazole derivatives led to a significant change in activity, underscoring the importance of the linker's specific orientation. nih.gov

The length and flexibility of the linker are also key parameters. Studies on various molecular systems have shown that linker length can dictate the ability of the pendant group to reach and interact with secondary binding pockets on the target protein. rsc.org Longer alkyl chains attached to the thiazole nitrogen, for instance, have been shown to confer greater antimigration activities in a series of fascin (B1174746) inhibitors. nih.govacs.org However, the relationship is not always linear, as an optimal linker length is often required to achieve the ideal balance of conformational freedom and pre-organization for binding. rsc.org

The pendant group itself offers a major opportunity for activity modulation. In the case of antitubercular 2-aminothiazoles, a wide variety of substituted benzoyl groups have been explored as pendant moieties attached to the N-2 position. nih.gov The electronic properties and substitution pattern of this aryl ring are crucial. For example, N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine emerged as a highly potent analogue, demonstrating that specific halogen substitutions can significantly enhance efficacy. nih.gov Similarly, in another study, linking the thiazole scaffold to various (benz)azole moieties via an acetamide (B32628) linker produced compounds with significant anticancer activity, where the electronic character of substituents on the pendant benzimidazole (B57391) ring was found to be essential. tandfonline.com

| Structural Variation | Example | Observed Effect on Activity | Reference |

|---|---|---|---|

| Amide Linker Inversion | Inversion of the N-2 amide linkage in antitubercular agents | Significant change in biological activity | nih.gov |

| Linker Length | Longer alkyl chains on thiazole nitrogen | Greater antimigration activities | nih.govacs.org |

| Pendant Group Substitution | Introduction of a 3-chloro substituent on the N-2 benzoyl group | Emerged as one of the most potent antitubercular analogues | nih.gov |

| Pendant Group Type | Linking to a (benz)azole moiety via an acetamide linker | Resulted in compounds with notable anticancer effects | tandfonline.com |

Quantitative Structure-Activity Relationships (QSAR) and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies and predictive modeling represent a powerful computational approach to rationalize and predict the biological activity of chemical compounds, including this compound derivatives. farmaciajournal.com This methodology establishes a mathematical correlation between the chemical structures of a series of compounds and their activities, enabling the design of new, more potent molecules and the virtual screening of compound libraries. nih.govfabad.org.tr

The QSAR modeling process begins with a dataset of compounds with experimentally determined biological activities. mdpi.com For each compound, a set of numerical values known as molecular descriptors is calculated. These descriptors can encode various structural and physicochemical properties, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and lipophilic (e.g., logP) characteristics. farmaciajournal.com Using statistical techniques like multiple linear regression (MLR) or more advanced machine learning algorithms (e.g., support vector machines, random forests), a mathematical model is generated that links the descriptors to the observed activity. nih.gov

For thiazole-containing compounds, QSAR studies have been successfully applied. For example, a 2D-QSAR study was conducted on a series of 2-amino-thiazole derivatives as inhibitors of Aurora kinase, a target in cancer therapy. mdpi.com Such models can identify key molecular fragments and properties that are either beneficial or detrimental to the inhibitory activity. For instance, a QSAR model might reveal that increased hydrophilicity in a certain region of the molecule enhances activity, guiding chemists to synthesize analogues with appropriate polar groups. fabad.org.tr

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional perspective by mapping the steric and electrostatic fields around a set of aligned molecules. nih.gov These models can generate contour maps that visualize regions where bulky groups, positive or negative charges, or hydrogen bond donors/acceptors would likely increase or decrease activity, offering direct and intuitive guidance for drug design. nih.gov

The ultimate goal of these predictive models is to accelerate the drug discovery process. fabad.org.tr Validated QSAR models can be used to predict the activity of virtual compounds before they are synthesized, saving significant time and resources. nih.gov By focusing synthetic efforts on candidates with the highest predicted potency and most favorable drug-like properties, QSAR serves as an invaluable tool in the optimization of lead compounds like the derivatives of this compound.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)mdpi.comuni.luacademie-sciences.frresearchgate.net

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the molecular and electronic structure of heterocyclic compounds like 2-Methyl-4-(2-pyridyl)thiazole. researchgate.netresearchgate.netresearchgate.net DFT, especially using the B3LYP functional, has been widely applied to similar molecules due to its balance of computational cost and accuracy in predicting various properties. researchgate.netnih.gov These methods are used to calculate the molecule's ground state geometry, electronic distribution, and spectroscopic parameters. researchgate.netresearchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. nih.gov For this compound, this involves calculating the optimal bond lengths, bond angles, and dihedral angles. researchgate.net Calculations for structurally related molecules have been performed using DFT methods with basis sets such as 6-311G(d,p) and 6-31G(d,p). researchgate.net

Conformational analysis investigates the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. academie-sciences.fr For this compound, a key conformational aspect is the rotation around the single bond connecting the pyridine (B92270) and thiazole (B1198619) rings. This rotation defines the dihedral angle between the two aromatic rings. The energy profile of this rotation can be calculated to identify the most stable (lowest energy) conformation. researchgate.net Studies on similar bi-aromatic systems show that the planar or near-planar conformation is often the most stable, though steric hindrance between adjacent hydrogen atoms can lead to a slightly twisted ground state. academie-sciences.fr

Table 1: Predicted Geometrical Parameters for this compound Analogues Note: Data is representative of typical bond lengths and angles found in related thiazole-pyridine structures as calculated by DFT methods.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| Thiazole C=N | ~1.37 Å | |

| Thiazole C-S | ~1.75 Å | |

| Pyridine C=N | ~1.34 Å | |

| Pyridine-Thiazole C-C | ~1.47 Å | |

| **Bond Angles (°) ** | ||

| C-S-C (Thiazole) | ~89.0° | |

| S-C=N (Thiazole) | ~115.0° | |

| C-N=C (Pyridine) | ~117.0° | |

| Dihedral Angle (°) | ||

| Pyridine-Thiazole | ~0-20° |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and chemical reactivity of a molecule. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov In molecules containing linked pyridine and thiazole rings, the HOMO is often localized on one ring system while the LUMO is distributed across the other, indicating a potential for intramolecular charge transfer upon electronic excitation. tandfonline.com For this compound, the HOMO is typically centered on the thiazole ring, which is more electron-rich, while the LUMO is located on the electron-deficient pyridine ring. d-nb.info

Table 2: Representative FMO Energies for Pyridyl-Thiazole Systems Note: Values are illustrative based on DFT calculations for similar compounds.

| Molecule Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Pyridyl-Thiazole Derivative 1 | -6.26 | -0.55 | 5.71 |

| Pyridyl-Thiazole Derivative 2 | -6.76 | -2.19 | 4.57 |

| Pyridyl-Thiazole Derivative 3 | -5.52 | -0.02 | 5.50 |

Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule, providing insight into the distribution of electrons among the atoms. uni-muenchen.deresearchgate.net These charges can help identify electrophilic (positive charge) and nucleophilic (negative charge) centers. In this compound, the nitrogen and sulfur atoms are expected to carry negative Mulliken charges due to their high electronegativity, making them sites for electrophilic attack. Conversely, carbon atoms adjacent to these heteroatoms often exhibit positive charges. arabjchem.orgmdpi.com

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. nih.gov The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of most negative potential (rich in electrons, prone to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack). researchgate.net For this compound, the MEP would show negative potential near the nitrogen atoms of both rings and the sulfur atom of the thiazole ring, highlighting these as key sites for intermolecular interactions. nih.gov

First-order hyperpolarizability is a measure of a molecule's nonlinear optical (NLO) response. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. The presence of donor and acceptor groups connected by a π-conjugated system, as is the case in this compound, can lead to significant NLO properties. DFT calculations are a standard method for predicting these properties.

Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies (corresponding to IR and Raman spectra) are performed by determining the second derivatives of the energy with respect to atomic displacements. researchgate.net These calculations help in the assignment of complex experimental spectra. researchgate.net The calculated frequencies are often systematically higher than experimental values and are therefore scaled by empirical factors (e.g., 0.958-0.983) to improve agreement. researchgate.net For this compound, characteristic vibrations would include C=N and C=C stretching modes of the aromatic rings, C-S stretching of the thiazole ring, and C-H stretching and bending modes. scialert.netresearchgate.net

Table 3: Predicted Vibrational Frequencies for Key Modes in this compound Analogues Note: Wavenumbers (cm⁻¹) are representative values from DFT calculations.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Methyl C-H Stretch | 3000 - 2900 |

| Ring C=N Stretch | 1620 - 1560 |

| Ring C=C Stretch | 1600 - 1450 |

| Thiazole C-S Stretch | 850 - 650 |

UV-Vis Transitions: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. tandfonline.comd-nb.info It calculates the energies of electronic transitions from the ground state to various excited states. The results are typically presented as the absorption wavelength (λmax), the oscillator strength (f), which relates to the intensity of the absorption band, and the character of the transition (e.g., HOMO→LUMO, π→π). tandfonline.com For this compound, the UV-Vis spectrum is expected to show intense π→π transitions associated with the conjugated aromatic system. d-nb.inforesearchgate.net

Table 4: Predicted UV-Vis Absorption Data for Pyridyl-Thiazole Systems Note: Data is illustrative based on TD-DFT calculations of similar compounds.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| ~300 | > 0.1 | HOMO → LUMO | π → π |

| ~260 | > 0.1 | HOMO-1 → LUMO | π → π |

Thermodynamic Property Calculations

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the thermodynamic properties of thiazole derivatives. These calculations provide insights into the stability, reactivity, and electronic nature of the molecules. For instance, studies on related thiazole compounds have utilized DFT with methods like B3LYP to determine key parameters. researchgate.netresearchgate.net

Key thermodynamic and electronic parameters calculated for thiazole derivatives include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.netnih.gov For example, in a study of novel pyrazole-thiazole-pyridine compounds, the calculated energy gap for a more active derivative was 5.507 eV, while a more stable compound had a gap of 5.707 eV. nih.gov Other calculated properties often include electronegativity (χ), chemical hardness (ɳ), and softness (σ), which further elucidate the molecule's reactivity and interaction potential. researchgate.net

While specific thermodynamic data for this compound is not extensively published, data for its core components, such as 2-methylthiazole, is available and provides a baseline. The National Institute of Standards and Technology (NIST) has reported thermodynamic data for 2-methylthiazole, including its constant pressure heat capacity and phase change data. nist.gov Theoretical calculations on various substituted pyridinyl-thiazole compounds reveal how different functional groups influence these thermodynamic parameters, which is crucial for designing molecules with specific electronic properties. nih.govmdpi.com

| Parameter | Method | Compound | Calculated Value | Significance | Reference |

| HOMO Energy | DFT/B3LYP | 4-(bis((1H-pyrazol-1-yl)methyl)amino)phenol | -5.523 eV | Indicates electron-donating ability | nih.gov |

| LUMO Energy | DFT/B3LYP | 4-(bis((1H-pyrazol-1-yl)methyl)amino)phenol | -0.016 eV | Indicates electron-accepting ability | nih.gov |

| Energy Gap (ΔE) | DFT/B3LYP | 4-(bis((1H-pyrazol-1-yl)methyl)amino)phenol | 5.507 eV | Relates to chemical reactivity and stability | nih.gov |

| Chemical Hardness (ɳ) | DFT/B3LYP | N'-(thiazol-2-yl)-1H-pyrazole-1-carboximidohydrazide | 2.853 eV | Measures resistance to change in electron distribution | nih.gov |

Theoretical Investigations of Reaction Mechanisms and Catalytic Pathways

Theoretical studies are crucial for understanding the mechanisms of reactions involving thiazole synthesis and their participation in catalytic cycles. The most common synthetic route for the thiazole ring in compounds like this compound is the Hantzsch thiazole synthesis. vulcanchem.com This typically involves the reaction of a thioamide with an α-haloketone. farmaciajournal.com

Computational investigations have explored more complex reactions involving the thiazole nucleus. For example, the Diels-Alder reactions of 4-alkenylthiazoles have been studied theoretically. researchgate.net These studies revealed that 4-alkenylthiazoles can act as all-carbon dienes, with the reaction proceeding through a concerted but highly asynchronous mechanism when using cyclic dienophiles. For some acyclic dienophiles, however, the lack of stereospecificity pointed towards a stepwise mechanism involving a zwitterionic intermediate. researchgate.net

Furthermore, theoretical models have been applied to understand the catalytic activity of metal complexes containing pyridyl-thiazole ligands. In a study of N^C^N cyclometalated Ni(II) complexes, where pyridine and thiazole moieties were varied, DFT calculations were used to understand their performance in Negishi-type C-C cross-coupling reactions. The reactivity of the complexes was found to correlate with their first reduction potentials, with facilitated reduction generally leading to improved catalytic performance. This makes thiazole-containing complexes interesting candidates for such catalytic applications. mdpi.com

| Reaction Type | Thiazole Derivative | Theoretical Method | Key Findings | Reference |

| Hantzsch Synthesis | 4-methyl-2-(pyridin-4-yl)-thiazole | General Chemistry | Reaction between 4-pyridil-carbo-thioamide and ethyl-2-chloro-acetyl-acetate. | farmaciajournal.com |

| Diels-Alder Reaction | 4-Alkenyl-2-aminothiazoles | DFT | Endo-selective, concerted but asynchronous mechanism with cyclic dienophiles; stepwise mechanism with some acyclic dienophiles. | researchgate.net |

| Negishi Cross-Coupling | Ni(II) complexes with pyridyl- and thiazolyl-phenide ligands | DFT | Catalytic reactivity correlates with the first reduction potentials of the complex. | mdpi.com |

Ligand-Metal Interaction Modeling within Coordination Complexes

The pyridyl and thiazole nitrogen atoms in this compound and its analogues make it an excellent bidentate or tridentate ligand for forming coordination complexes with various metal ions. sci-hub.seresearchgate.net Computational modeling, primarily using DFT, is a powerful tool to investigate the nature of the ligand-metal bond, the electronic structure of the resulting complex, and its geometric configuration. researchgate.netacs.org

Studies have been conducted on complexes of pyridyl-thiazole ligands with a range of metals, including Ruthenium(II), Cobalt(II), Nickel(II), Copper(II), Zinc(II), and Cadmium(II). mdpi.comsci-hub.seresearchgate.netresearchgate.net For a half-sandwich Ruthenium(II) complex with 2-(2-pyridyl)-4-methylthiazole-5-carboxylic acid, DFT calculations were used to analyze the frontier molecular orbitals, electron density relocation, and the π-acceptor properties of the ligand. researchgate.net Similarly, for a Cobalt(II) complex with a tridentate NNN pyridinyl-thiazole ligand, DFT was employed to calculate the HOMO-LUMO energies and assess the chemical reactivity of the complex. sci-hub.se

In N^C^N cyclometalated Ni(II) complexes, replacing pyridine with thiazole groups significantly influenced the electronic properties. DFT calculations showed that introducing a 4-thiazole group shifted the electrochemical gap to higher energies, while a 2-thiazole group led to a shift to lower energies. These theoretical findings correlated well with experimental UV-vis absorption and electrochemical data. mdpi.com Such modeling provides predictive power in designing metal complexes with tailored electronic and catalytic properties.

| Metal Complex | Ligand | Computational Method | Key Findings on Ligand-Metal Interaction | Reference |

| Ruthenium(II) Complex | 2-(2-pyridyl)-4-methylthiazole-5-carboxylic acid | DFT | Analysis of frontier molecular orbitals and π-acceptor properties of the ligand. | researchgate.net |

| Cobalt(II) Complex | 4-(2-(2-(phenyl(pyridine-2-yl)methylene)hydrazinyl)thiazole-4-yl)benzonitrile | DFT | Calculation of HOMO-LUMO energies to assess chemical reactivity. | sci-hub.se |

| Nickel(II) Complex | Di(2-pyridyl)phenide vs. Thiazolyl-pyridyl-phenide | DFT | Thiazole substitution modifies frontier molecular orbitals and redox potentials. | mdpi.com |

| Zinc(II) & Cadmium(II) Complexes | 4-(pyridin-4-yl)-2-(2-(pyridin-2- ylmethylene)hydrazinyl)thiazole | Single-Crystal X-ray Analysis | Confirmed monomeric structure for Zn(II) complex and polymeric for Cd(II). | researchgate.net |

Molecular Docking Studies (focused on binding modes and interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For pyridyl-thiazole derivatives, docking studies are frequently performed to elucidate their binding modes and interactions with biological targets, such as enzymes or DNA, providing a rationale for their observed biological activities. sci-hub.sescirp.orgbibliomed.org

Although docking studies specifically for this compound are not prominent in the reviewed literature, numerous studies on closely related analogues highlight the utility of this approach. For example, a thiazole analogue, 5-acetyl-4-methyl-2-(3-pyridyl)thiazole, was docked into the active site of superoxide (B77818) dismutase (SOD). The study revealed that the compound interacts with a hydrophobic cleft and that the pyridyl moiety is crucial for this binding. scirp.orgresearchgate.net Another study on novel thiazolyl-pyrazole derivatives performed docking against the epidermal growth factor receptor (EGFR) kinase. The results indicated promising binding affinities, with one compound showing a binding energy of -3.4 kcal/mol, and identified key interactions within the active site. nih.govd-nb.info

These studies typically identify specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues of the target protein. researchgate.net For instance, docking of pyridine-thiazole-hydrazone conjugates against the DNA gyrase enzyme was performed to understand their antimicrobial activity by predicting their binding affinity and modes of interaction. bibliomed.org Such theoretical insights are invaluable for the structure-based design of more potent and selective inhibitors.

| Thiazole Derivative | Biological Target | Docking Result / Binding Affinity | Key Interactions / Binding Mode | Reference |

| 5-acetyl-4-methyl-2-(3-pyridyl) thiazole | Superoxide Dismutase (SOD) | Not quantified in energy, but showed high affinity | Interaction with a hydrophobic cleft; pyridyl moiety was essential for binding. | scirp.orgresearchgate.net |

| Thiazolyl-pyrazole derivatives | EGFR Kinase | Binding affinities from -1.3 to -3.4 kcal/mol | Interactions within the enzyme's active site. | nih.govd-nb.info |

| Pyridine-thiazole-hydrazone conjugates | DNA Gyrase | Good binding affinity reported | Used to rationalize antimicrobial activity. | bibliomed.org |

| 4-(2-(2-(phenyl(pyridin-2-yl)methylene)hydrazinyl)thiazole-4-yl)benzonitrile | DNA | Intercalative binding mode | The study interpreted an intercalative DNA binding mode from fluorescence and docking. | sci-hub.se |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of "2-Methyl-4-(2-pyridyl)thiazole" in solution. By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the protons of the methyl, thiazole (B1198619), and pyridine (B92270) moieties. The aromatic region will be characterized by a set of multiplets for the pyridine ring protons, typically found between 7.0 and 8.5 ppm. The thiazole proton is expected to appear as a singlet, and the methyl protons will also present as a singlet, typically in the upfield region around 2.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the pyridine and thiazole rings are expected to resonate in the downfield region (typically between 110 and 160 ppm) due to their aromaticity and the presence of heteroatoms. The methyl carbon will appear at a much higher field. For analogous thiazole derivatives, the thiazole ring carbons (C2, C4, and C5) show characteristic shifts. For instance, in some fluorinated hydrazinylthiazole derivatives, the C2, C4, and C5 carbons of the thiazole ring resonate in the ranges of 168.3–170.6 ppm, 148.8–160.9 ppm, and 101.8–104.5 ppm, respectively unirioja.es.

2D NMR Techniques: To unambiguously assign the ¹H and ¹³C NMR signals and to determine the through-bond and through-space correlations, various 2D NMR experiments are employed. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings within the molecule, which is particularly useful for assigning the protons on the pyridine ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on the known proton assignments. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two or three bonds), providing crucial information for establishing the connectivity between the thiazole and pyridine rings. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons, offering insights into the spatial arrangement and conformation of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H | 7.0 - 8.5 | 120 - 150 |

| Thiazole-H | ~7.5 | 115 - 125 |

| Methyl-H | ~2.5 | ~19 |

| Thiazole-C (substituted) | - | 145 - 165 |

| Thiazole-C (unsubstituted) | - | 115 - 125 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of "this compound".

Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), the molecule is ionized, leading to the formation of a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For the isomeric compound 2-Methyl-4-(3-pyridyl)thiazole, the molecular ion peak is observed at m/z 176. nih.gov The fragmentation pattern of the molecular ion provides valuable structural information. Common fragmentation pathways for thiazole derivatives involve the cleavage of the thiazole ring. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of the molecule and its fragments. This is crucial for confirming the identity of newly synthesized compounds and for distinguishing between compounds with the same nominal mass.

Table 2: Mass Spectrometry Data for 2-Methyl-4-(3-pyridyl)thiazole (Isomer)

| Ion | m/z |

| Molecular Ion (M⁺•) | 176 |

| Fragment Ion | 135 |

Data sourced from PubChem CID 600616 for the isomeric compound. nih.gov

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and probing the vibrational modes of "this compound". The IR spectrum reveals characteristic absorption bands corresponding to the stretching and bending vibrations of the bonds within the molecule.

The characteristic vibrational frequencies for the thiazole and pyridine rings are of particular interest. The C=N and C=C stretching vibrations of the heterocyclic rings are typically observed in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings and the methyl group are expected in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively. Vibrational analysis of related molecules like 2-amino-4-methylthiazole (B167648) has been performed using computational methods to aid in the assignment of the experimental IR bands. mdpi.com For 2-(4-methoxyphenyl)benzo[d]thiazole, the characteristic C-H stretching vibrations of the heteroaromatic structure are expected in the 3000-3100 cm⁻¹ range. researchgate.net

Table 3: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | 3100 - 3000 |

| C-H stretching (methyl) | 3000 - 2850 |

| C=N stretching (ring) | 1650 - 1550 |

| C=C stretching (ring) | 1600 - 1450 |

| C-H bending (aromatic) | 900 - 675 |

| C-S stretching | 800 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy molecular orbitals.

For "this compound", the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur at shorter wavelengths. The n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen or sulfur atoms) to a π* antibonding orbital, are generally less intense and occur at longer wavelengths. For some 5-N-arylaminothiazoles, absorption maxima are observed in the range of 358-410 nm. researchgate.net

Table 4: General Electronic Transitions in Heterocyclic Compounds

| Transition | Description | Expected Wavelength Region |

| π → π | Electron promotion from a π bonding to a π antibonding orbital | Shorter wavelength (higher energy) |

| n → π | Electron promotion from a non-bonding to a π antibonding orbital | Longer wavelength (lower energy) |

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that is specifically used to study species with unpaired electrons, such as radicals or paramagnetic metal complexes. researchgate.net

While "this compound" itself is a diamagnetic molecule (no unpaired electrons), it can form coordination complexes with paramagnetic transition metal ions (e.g., Cu(II), Co(II)). The ESR spectra of these complexes can provide detailed information about the electronic structure of the metal center, including its oxidation state, coordination geometry, and the nature of the metal-ligand bonding. For instance, EPR studies of copper(II) and cobalt(II) complexes with pyridinecarboxaldehyde ligands have provided insights into the symmetry of the metal environment and the exchange interactions between metal centers. nih.gov

Thermal Analysis (Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA))

Thermal analysis techniques are used to study the physical and chemical changes that occur in a material as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is used to determine the thermal stability of a compound and to study its decomposition pathways. For metal complexes of "this compound", TGA can reveal the loss of solvent molecules and the decomposition of the organic ligand. For example, a study on a Co(II)/pyrazole complex showed a multi-step decomposition process, starting with the loss of lattice water, followed by the decomposition of the ligand, and finally the formation of cobalt oxide at higher temperatures. mdpi.com

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference as they are subjected to the same heating program. This technique detects exothermic and endothermic processes such as phase transitions, melting, and decomposition. The DTA curve for the Co(II)/pyrazole complex showed distinct peaks corresponding to the different decomposition steps observed in the TGA. mdpi.com

Table 5: Illustrative Thermal Decomposition Stages of a Metal-Organic Complex

| Temperature Range (°C) | Process |

| 70 - 100 | Loss of lattice solvent |

| 280 - 440 | Decomposition of organic ligand |

| 570 - 665 | Formation of metal oxide |

Data is illustrative and based on a Co(II)/pyrazole complex. mdpi.com

Photophysical Characterization of Metal Complexes (e.g., Fluorescence, Luminescence, Optical Band Gaps)

The photophysical properties of metal complexes of "this compound" are of interest for their potential applications in areas such as sensing, imaging, and light-emitting devices.

Fluorescence and Luminescence: The coordination of "this compound" to certain metal ions, such as Zn(II), can induce photoluminescent properties. unirioja.es A study on Zn(II) acetate (B1210297) complexes with similar pyridyl-based thiazolyl-hydrazone ligands revealed that while some complexes were not photoactive, others displayed photoluminescent emission. unirioja.es This emission was attributed to ligand-based transitions, as determined by time-dependent density functional theory (TD-DFT) calculations. unirioja.es The photophysical properties are highly dependent on the molecular structure and symmetry of the complex.

Optical Band Gaps: The optical band gap of a material is the minimum energy required to excite an electron from the valence band to the conduction band. For metal-organic complexes, the optical band gap can be tuned by modifying the organic ligand or the metal center. This is a key parameter for applications in optoelectronics.

Future Research Directions and Concluding Perspectives

Advancements in Green and Sustainable Synthetic Methodologies for 2-Methyl-4-(2-pyridyl)thiazole

Traditional synthetic routes for thiazole (B1198619) derivatives, such as the Hantzsch synthesis, often rely on harsh reaction conditions and hazardous solvents. bepls.com The future of synthesizing this compound and its derivatives lies in the adoption of green and sustainable chemistry principles. Research in this area is expected to focus on minimizing environmental impact by developing protocols that are safer, more efficient, and resource-conscious. bepls.combohrium.com

Key future research directions include:

Microwave-Assisted and Ultrasonic-Mediated Synthesis: These techniques can significantly reduce reaction times and energy consumption compared to conventional heating methods. bepls.comnih.govnih.gov Future studies will likely optimize these methods for the synthesis of this compound, aiming for higher yields and purity with minimal solvent usage.

Use of Green Solvents: The exploration of environmentally benign solvents such as water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG) is a critical research avenue. bepls.com Developing synthetic protocols in these solvents would drastically reduce the environmental footprint associated with volatile organic compounds (VOCs).

Development of Recyclable Catalysts: A significant advancement will be the use of heterogeneous or biocatalysts that can be easily recovered and reused. bepls.commdpi.com For instance, silica-supported acid catalysts or enzyme-based systems could offer highly efficient and sustainable alternatives to traditional homogeneous catalysts. bepls.comnih.gov A recent study demonstrated the use of a recyclable cross-linked chitosan (B1678972) hydrogel as a green biocatalyst for the synthesis of novel thiazole derivatives under ultrasonic irradiation. mdpi.com

Table 1: Comparison of Green Synthetic Methodologies for Thiazole Derivatives

| Methodology | Key Advantages | Potential for this compound Synthesis | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, reduced side reactions | High potential for efficient, high-throughput synthesis | bepls.comnih.gov |

| Ultrasonic Irradiation | Enhanced reaction rates, milder conditions, improved yields | Applicable for energy-efficient synthesis and nanoparticle catalyst preparation | bepls.commdpi.com |

| Green Solvents (e.g., Water, PEG-400) | Non-toxic, low cost, reduced environmental impact | Feasible for developing eco-friendly reaction protocols | bepls.com |

| Reusable Catalysts (e.g., SiW/SiO2, Chitosan Hydrogel) | Catalyst can be recovered and reused, minimizing waste and cost | Promising for creating sustainable and cost-effective industrial processes | bepls.commdpi.com |

Design and Synthesis of Novel Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating Pyridyl-Thiazole Ligands

The bifunctional nature of this compound, with its multiple nitrogen and sulfur donor atoms, makes it an excellent candidate as a ligand for constructing Metal-Organic Frameworks (MOFs) and coordination polymers (CPs). mdpi.comtandfonline.com These materials have potential applications in gas storage, catalysis, and sensing. scientificarchives.com Future research will likely focus on using this compound and its functionalized derivatives to create novel porous materials with tailored properties.

Prospective research areas include:

Mixed-Ligand MOFs: Synthesizing MOFs using this compound in conjunction with other organic linkers, such as carboxylates, can lead to frameworks with unique topologies and functionalities. rsc.orgresearchgate.net This strategy allows for fine-tuning of pore size, shape, and chemical environment.

Luminescent MOFs: Thiazole-containing ligands are known to form luminescent MOFs, which are valuable for chemical sensing applications. mdpi.comscientificarchives.com By incorporating this compound into frameworks with d10 metal ions like Zn(II) or Cd(II), researchers can develop highly sensitive and selective sensors for environmental pollutants or biologically important molecules. tandfonline.comscientificarchives.com

Functionalized Frameworks: Introducing additional functional groups onto the pyridyl or thiazole rings of the ligand before framework assembly can impart specific properties. For example, grafting acidic or basic sites could enhance catalytic activity, while adding chiral moieties could enable enantioselective separations.

Table 2: Examples of Pyridyl-Thiazole Based MOFs and Coordination Polymers

| Ligand | Metal Ion(s) | Resulting Framework Type | Key Property/Application | Reference |

|---|---|---|---|---|

| 2-(4-pyridyl)thiazole-4-carboxylic acid | Co, Cd, V | Single and mixed-metal frameworks | Structural diversity | scilit.com |

| Thiazolo[5,4-d]thiazole derivatives | Zn, Cd, Lanthanides | Luminescent MOFs (LMOFs) | Chemosensing of contaminants | mdpi.comscientificarchives.com |

| 4-(4-pyridinyl)thiazole-2-thiol | Cd | 1D Coordination Polymer | Photoluminescence | tandfonline.com |

| 2,7-bis(4-pyridyl)thiazolo[5,4-d]thiazole | Zn | 2D Coordination Network | Porosity for CO2 adsorption | researchgate.net |

Integration of Machine Learning and Artificial Intelligence in Structure-Activity Relationship Prediction and Compound Design

The fields of drug discovery and materials science are being revolutionized by the integration of machine learning (ML) and artificial intelligence (AI). crimsonpublishers.comnih.gov For a scaffold like this compound, these computational tools offer a powerful approach to accelerate the design and optimization of new derivatives with desired properties.

Future directions in this domain involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be used to build robust QSAR models that correlate the structural features of thiazole derivatives with their biological activities. nih.govresearchgate.netlaccei.org These models can then predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. digitellinc.com

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired property profiles. nih.govyoutube.com By providing the model with parameters for high efficacy and low toxicity, AI could generate novel derivatives of this compound that have never been synthesized, opening up new areas of chemical space. youtube.com

Prediction of Physicochemical Properties: AI can predict key properties such as solubility, bioavailability, and toxicity early in the design phase. nih.gov This predictive capability helps in reducing the failure rate of compounds in later stages of development and optimizes the allocation of resources. crimsonpublishers.comnih.gov

Table 3: Applications of AI/ML in Thiazole Derivative Design

| AI/ML Application | Objective | Potential Impact on this compound Research | Reference |

|---|---|---|---|

| QSAR Modeling | Predict biological activity based on chemical structure | Efficiently screen virtual libraries to identify potent anticancer or antimicrobial agents | laccei.orgresearchgate.net |

| Generative Models | Design novel compounds with desired properties (de novo design) | Discover new, optimized derivatives for specific biological targets or material applications | nih.govyoutube.com |

| Property Prediction | Forecast ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties | Reduce late-stage attrition of drug candidates by pre-screening for favorable profiles | nih.gov |

| Model Interpretation (e.g., SHAP) | Understand which molecular features drive model predictions | Guide medicinal chemists in making rational, data-driven modifications to the lead compound | digitellinc.com |

Development of Novel Catalytic Systems Based on this compound Complexes

The ability of the pyridyl-thiazole scaffold to form stable complexes with a variety of transition metals opens the door to its use in catalysis. researchgate.netsemanticscholar.org Future research will focus on designing and synthesizing metal complexes of this compound that can act as efficient and selective catalysts for important organic transformations.

Key areas for exploration are:

Homogeneous Catalysis: Soluble metal complexes of this compound could be developed for a range of reactions, such as cross-coupling, hydrogenation, and oxidation. The electronic properties of the catalyst can be tuned by modifying substituents on the ligand scaffold.

Heterogeneous Catalysis: Immobilizing these metal complexes onto solid supports (e.g., polymers, silica, or MOFs) could lead to robust, recyclable heterogeneous catalysts. nih.gov This approach combines the high selectivity of homogeneous catalysts with the practical advantages of easy separation and reuse.

Photocatalysis: Rhenium and other transition metal complexes involving pyridyl-based ligands have shown promise as photocatalysts, for instance, in the reduction of CO2. researchgate.net Future work could explore the potential of this compound-based complexes in light-driven chemical reactions. Studies on thiazole complexes have already demonstrated their potential as powerful catalysts for synthesizing other heterocyclic compounds under ultrasonic irradiation. acs.orgnih.gov

Exploration of Advanced Spectroscopic Probes Utilizing Pyridyl-Thiazole Scaffolds

Thiazole derivatives, such as thiazole orange, are well-known for their unique photophysical properties, which make them excellent fluorescent probes. mdpi.com They often exhibit low fluorescence in solution but become highly emissive upon binding to a target, a "light-up" effect that is ideal for sensing applications. mdpi.comresearchgate.net The pyridyl-thiazole core of this compound provides a versatile platform for designing the next generation of spectroscopic probes.

Future research in this area will likely concentrate on:

"Turn-On" Fluorescent Probes: Designing derivatives that can selectively bind to specific analytes (e.g., metal ions, reactive oxygen species, or biomolecules like DNA) and produce a significant increase in fluorescence intensity. researchgate.netnih.gov This involves mechanisms like intramolecular charge transfer (ICT) or aggregation-induced emission (AIE). researchgate.netnih.gov

Probes for Cellular Imaging: Functionalizing the scaffold with cell-penetrating groups or targeting moieties to create probes capable of imaging specific processes or components within living cells.

Multi-modal Probes: Developing probes that can be detected through multiple spectroscopic techniques (e.g., fluorescence and absorption) or that respond to more than one stimulus, allowing for more complex and reliable sensing systems. The inherent photochemistry of the thiazole ring, which can undergo UV-induced transformations, adds another layer of complexity and potential for creating photo-responsive materials. mdpi.com

Table 4: Potential Applications of Pyridyl-Thiazole Based Spectroscopic Probes

| Probe Type | Sensing Mechanism | Target Analyte | Potential Application | Reference |

|---|---|---|---|---|

| "Light-Up" Probe | Restricted intramolecular rotation upon binding | Duplex and G-quadruplex DNA | Genetic analysis, cancer diagnostics | researchgate.net |

| AIE Probe | Aggregation-Induced Emission | Hydrogen Peroxide (H2O2) | Detection of oxidative stress in cells | nih.gov |

| ESIPT Probe | Excited-State Intramolecular Proton Transfer | Hydrazine | Environmental monitoring | nih.gov |

| ICT Probe | Intramolecular Charge Transfer | Changes in environmental polarity | Probing protein binding sites | mdpi.com |

Q & A

Q. What are the common synthetic routes for 2-Methyl-4-(2-pyridyl)thiazole and its derivatives?

The synthesis typically involves multi-step reactions, such as:

- Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked derivatives, as demonstrated in the coupling of benzimidazole intermediates with thiazole precursors under optimized solvent/catalyst conditions (e.g., DMF, CuSO4·5H2O) .

- Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups at the C-4 position of the thiazole core, using boronic esters like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives .

- Cyclocondensation reactions between thioureas and α-haloketones to construct the thiazole ring, followed by functionalization at the pyridyl position .

Q. Which spectroscopic techniques are used to confirm the structure of this compound derivatives?

Structural validation relies on:

- 1H/13C NMR : To confirm proton environments and carbon frameworks, particularly distinguishing pyridyl protons (δ 8.5–9.0 ppm) from thiazole methyl groups (δ 2.5–3.0 ppm) .

- IR spectroscopy : Identification of key functional groups (e.g., C=N stretches at ~1600 cm⁻¹, C-S bonds at ~680 cm⁻¹) .

- Elemental analysis : Matching experimental vs. calculated C/H/N/S percentages (e.g., ±0.3% tolerance) .

Advanced Research Questions

Q. How does substitution at the C-4 position of the thiazole ring influence biological activity?

- Anti-tubercular activity : The 2-pyridyl group at C-4 enhances target binding via π-π stacking and hydrogen bonding with mycobacterial enzymes. Derivatives with electron-withdrawing groups (e.g., -NO2) show improved MIC values (≤1.25 µg/mL) compared to alkyl-substituted analogs .

- Anti-proliferative effects : Acetylated derivatives (e.g., acetyl-4-methyl-2-(2-pyridyl)thiazole) exhibit IC50 values of 8–12 µM in human carcinoma cell lines (e.g., HepG2, MCF-7) by modulating apoptosis pathways .

- SAR insights : Bulky substituents at C-4 reduce solubility but improve metabolic stability, as shown in pharmacokinetic studies .

Q. What strategies resolve contradictions in spectral data during characterization?

- Orthogonal validation : Combining HRMS with 2D NMR (e.g., HSQC, HMBC) resolves ambiguities in regiochemistry, such as distinguishing 4-pyridyl vs. 2-pyridyl isomers .

- X-ray crystallography : Used to confirm spatial arrangements when NOESY correlations are inconclusive, as seen in studies of thiazole-nitroimidazole hybrids .

- Computational modeling : DFT calculations predict NMR chemical shifts and IR vibrational modes, aiding interpretation of experimental data .

Q. How are computational methods like molecular docking applied in designing thiazole-based compounds?

- Binding mode analysis : Docking studies (e.g., AutoDock Vina) reveal that this compound derivatives occupy the active site of Mycobacterium tuberculosis enoyl-ACP reductase (InhA) with ∆G values ≤ -9.2 kcal/mol, correlating with anti-TB activity .

- Pharmacophore mapping : Pyridyl nitrogen and thiazole sulfur are critical for hydrogen bonding and hydrophobic interactions, guiding lead optimization .

Q. What in vitro models assess the anti-proliferative effects of this compound analogues?